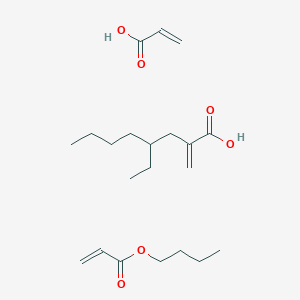
Butyl prop-2-enoate;4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl prop-2-enoate, 4-ethyl-2-methylideneoctanoic acid, and prop-2-enoic acid are organic compounds with significant applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Butyl prop-2-enoate (Butyl acrylate): This compound is synthesized through the esterification of acrylic acid and n-butanol.
4-ethyl-2-methylideneoctanoic acid: The synthesis of this compound involves the alkylation of octanoic acid derivatives under specific conditions, often using catalysts to facilitate the reaction.
Prop-2-enoic acid (Acrylic acid): Acrylic acid is produced industrially by the oxidation of propylene, using catalysts such as molybdenum and vanadium oxides.
Industrial Production Methods:
Butyl prop-2-enoate: Industrial production involves large-scale esterification processes with continuous distillation to ensure high purity and yield.
4-ethyl-2-methylideneoctanoic acid: Industrial methods may include batch processing with controlled reaction conditions to maintain product consistency.
Prop-2-enoic acid: Large-scale oxidation reactors are used to produce acrylic acid, with subsequent purification steps to remove by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Prop-2-enoic acid can undergo oxidation to form acetic acid and carbon dioxide.
Reduction: Butyl prop-2-enoate can be reduced to butanol and acrylic acid.
Substitution: 4-ethyl-2-methylideneoctanoic acid can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation of Prop-2-enoic acid: Acetic acid and carbon dioxide.
Reduction of Butyl prop-2-enoate: Butanol and acrylic acid.
Substitution of 4-ethyl-2-methylideneoctanoic acid: Halogenated octanoic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
Butyl prop-2-enoate: Used in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.
4-ethyl-2-methylideneoctanoic acid: Studied for its potential use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Prop-2-enoic acid: A key monomer in the production of superabsorbent polymers and water treatment chemicals.
Biology and Medicine:
Butyl prop-2-enoate: Investigated for its biocompatibility and potential use in medical adhesives.
4-ethyl-2-methylideneoctanoic acid: Explored for its antimicrobial properties and potential therapeutic applications.
Prop-2-enoic acid: Used in the development of drug delivery systems and biomedical hydrogels.
Industry:
Butyl prop-2-enoate: Widely used in the production of paints, coatings, and textiles.
4-ethyl-2-methylideneoctanoic acid: Utilized in the manufacture of specialty chemicals and additives.
Prop-2-enoic acid: Employed in the production of plastics, resins, and elastomers.
Mécanisme D'action
Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming long-chain polymers through free radical mechanisms. 4-ethyl-2-methylideneoctanoic acid: Functions as an intermediate in organic synthesis, participating in various chemical reactions to form complex molecules. Prop-2-enoic acid: Undergoes polymerization to form polyacrylic acid, which can cross-link to create superabsorbent materials.
Comparaison Avec Des Composés Similaires
Methyl prop-2-enoate: Similar to butyl prop-2-enoate but with a methyl group instead of a butyl group.
2-ethylhexyl prop-2-enoate: Another ester of acrylic acid with a longer alkyl chain.
2-methylprop-2-enoic acid: A derivative of acrylic acid with a methyl group.
Uniqueness:
Butyl prop-2-enoate: Offers a balance of flexibility and hardness in polymer applications.
4-ethyl-2-methylideneoctanoic acid: Unique due to its specific alkylation pattern, providing distinct chemical properties.
Prop-2-enoic acid: Highly versatile monomer used in a wide range of industrial applications.
Propriétés
Numéro CAS |
26710-97-4 |
|---|---|
Formule moléculaire |
C21H36O6 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
butyl prop-2-enoate;4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C7H12O2.C3H4O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h10H,3-8H2,1-2H3,(H,12,13);4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5) |
Clé InChI |
RXXMHIYUJZXKIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(=C)C(=O)O.CCCCOC(=O)C=C.C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


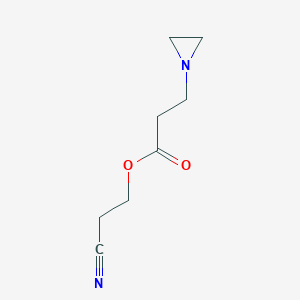

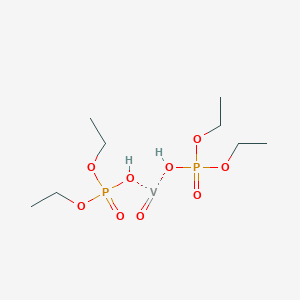
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
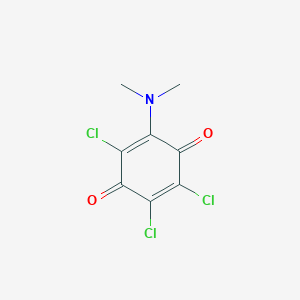
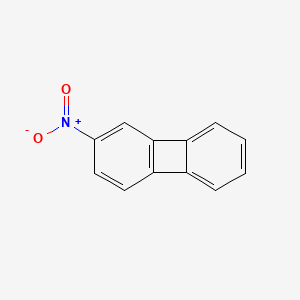

pentasilolane](/img/structure/B14698059.png)
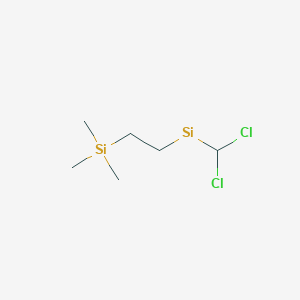

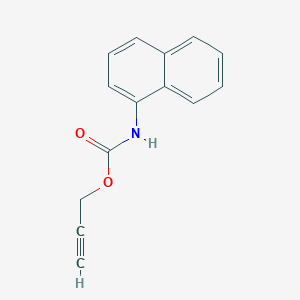
![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)


